molecular formula C19H40O5S B3347273 Thiol-C9-PEG5 CAS No. 130727-42-3

Thiol-C9-PEG5

Cat. No.: B3347273
CAS No.: 130727-42-3
M. Wt: 380.6 g/mol
InChI Key: IOBMVUDHPRVCSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thiol-C9-PEG5 is synthesized through a series of chemical reactions involving the conjugation of a thiol group to a PEG chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thiol-C9-PEG5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Thiol-C9-PEG5 exerts its effects by acting as a linker in PROTACs. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiol-C9-PEG5 is unique due to its optimal balance of hydrophilicity and hydrophobicity, making it highly effective in forming stable PROTACs. Its specific length and functional groups provide an ideal linker for various applications in targeted protein degradation .

Properties

IUPAC Name

2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O5S/c20-10-12-22-14-16-24-18-17-23-15-13-21-11-8-6-4-2-1-3-5-7-9-19-25/h20,25H,1-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBMVUDHPRVCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOCCOCCOCCOCCO)CCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584857
Record name 23-Sulfanyl-3,6,9,12-tetraoxatricosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-42-3
Record name 23-Sulfanyl-3,6,9,12-tetraoxatricosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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